N-Methyl-dl-leucine

Descripción general

Descripción

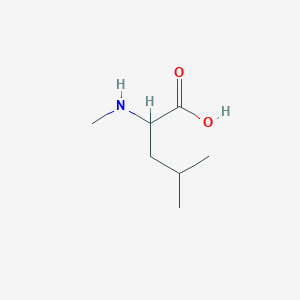

N-Metilleucina: es un compuesto orgánico que pertenece a la clase de los derivados de la leucina. Se caracteriza por la sustitución de uno de los hidrógenos amino de la leucina por un grupo metilo

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La N-Metilleucina se puede sintetizar a través de varios métodos. Un enfoque común implica la metilación de derivados de leucina usando hidruro de sodio y yoduro de metilo . Otro método incluye la metilación del ácido p-toluensulfonilamino seguido del tratamiento con sodio en amoníaco líquido . Estos métodos generalmente producen productos ópticamente puros.

Métodos de Producción Industrial: La producción industrial de N-Metilleucina típicamente implica síntesis a gran escala usando los métodos mencionados anteriormente. La elección del método depende de la pureza deseada y la escala de producción.

Análisis De Reacciones Químicas

Tipos de Reacciones: La N-Metilleucina experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro.

Reactivos y Condiciones Comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los reactivos comunes incluyen hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Los reactivos comunes incluyen halógenos y haluros de alquilo.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

N-Methyl-dl-leucine is primarily recognized for its role as a building block in the synthesis of pharmaceuticals. Its applications include:

- Peptide-Based Drugs : The compound enhances the efficacy and stability of peptide drugs, making it a critical component in drug design and development .

- Drug Formulation : It is used to create formulations that improve the pharmacokinetic properties of drugs, thereby increasing their therapeutic effectiveness .

Biochemical Research

In biochemical studies, this compound serves several important functions:

- Protein Synthesis : The compound is utilized to investigate protein synthesis pathways, helping researchers understand enzyme activity and metabolic processes .

- Metabolic Pathways : It aids in elucidating complex metabolic pathways and protein interactions, contributing to advancements in biochemistry .

Nutrition Science

This compound has garnered attention in nutrition science for its potential benefits:

- Dietary Supplements : The compound is explored for its role in muscle recovery and growth, particularly among athletes and fitness enthusiasts .

- Nutritional Studies : Research indicates that it may improve muscle protein synthesis, which is vital for recovery post-exercise .

Cosmetic Formulations

The cosmetic industry has also recognized the utility of this compound:

- Moisturizing Properties : It is incorporated into skincare products due to its ability to enhance skin hydration and texture .

- Formulation Stability : The compound contributes to the overall stability of cosmetic formulations, making them more effective over time .

Analytical Chemistry

In analytical chemistry, this compound is employed as follows:

- Chromatographic Techniques : It serves as a standard in chromatographic methods for the accurate analysis of amino acids and related compounds .

- Quality Control : The compound aids in maintaining quality control during the analysis of various biological samples.

Case Studies and Research Findings

To provide a comprehensive understanding of this compound's applications, several case studies have been reviewed:

Table 1: Case Studies Involving this compound

| Study Title | Focus Area | Findings |

|---|---|---|

| "Impact of this compound on Muscle Recovery" | Nutrition Science | Demonstrated improved recovery times in athletes using supplements containing this compound. |

| "Pharmaceutical Applications of Amino Acid Derivatives" | Pharmaceutical Development | Highlighted the role of this compound in enhancing drug formulation stability and efficacy. |

| "Biochemical Pathways Involving this compound" | Biochemical Research | Showed its influence on metabolic pathways related to protein synthesis. |

These studies underscore the multifaceted applications of this compound across different fields.

Mecanismo De Acción

El mecanismo de acción de la N-Metilleucina implica su interacción con objetivos moleculares específicos y vías. Actúa como sustrato en reacciones enzimáticas y puede modular la actividad de ciertas enzimas . Las vías y los objetivos exactos dependen de la aplicación y el contexto específicos.

Comparación Con Compuestos Similares

Compuestos Similares:

Leucina: Un aminoácido de cadena ramificada con una estructura similar pero sin el grupo metilo.

N-Metilvalina: Otro aminoácido metilado con una estructura similar pero una cadena lateral diferente.

Singularidad: La N-Metilleucina es única debido a su patrón específico de metilación, que le confiere propiedades químicas y biológicas distintas. Esta singularidad la hace valiosa en diversas aplicaciones de investigación e industriales .

Actividad Biológica

N-Methyl-dl-leucine is a derivative of the amino acid leucine, modified by the addition of a methyl group to the nitrogen atom. This structural modification alters its biological properties and activities, making it a subject of interest in various fields, including pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects on metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C₆H₁₃NO₂, with a molecular weight of approximately 115.18 g/mol. The compound's unique structure allows it to interact with biological systems in ways that unmodified leucine may not.

Transport Mechanisms

Research indicates that this compound is taken up by cells through specific transport mechanisms. For instance, studies have shown that amino acid transporters play a crucial role in the cellular uptake of leucine derivatives. The LAT1 transporter is particularly significant, as it facilitates the transport of branched-chain amino acids (BCAAs), including leucine and its derivatives, across cell membranes. This transporter is essential for leucine's activation of the mTORC1 pathway, which regulates cell growth and metabolism .

Modulation of Metabolic Pathways

This compound has been shown to influence various metabolic pathways. It can enhance mitochondrial function and promote energy production by activating pathways such as AMPK and PGC-1α. These pathways are critical for maintaining cellular energy homeostasis and promoting muscle growth . Additionally, this compound may act as a precursor for bioactive compounds, influencing hormone secretion and serving as an ergogenic aid during exercise.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of N-methylated amino acids, including this compound. In structure–activity relationship studies, it was found that N-methylation can negatively impact antimicrobial efficacy due to conformational changes that hinder the formation of active multimeric structures . This suggests that while this compound may have potential as an antimicrobial agent, its effectiveness could be limited compared to other derivatives.

Immunomodulatory Effects

This compound has also been implicated in modulating immune responses. Research indicates that leucine and its derivatives can enhance the function of cytotoxic lymphocytes by promoting their proliferation and activity . This effect is particularly relevant in immunotherapy contexts, where enhancing immune cell function can improve therapeutic outcomes.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Muscle Growth and Metabolism : A study demonstrated that leucine supplementation could prevent lipid accumulation in skeletal muscle while enhancing fatty acid oxidation through AMPK activation . Although specific data on this compound was not provided, its structural similarity to leucine suggests potential for similar effects.

- Transport Mechanism Study : Research indicated that dipeptide derivatives with hydrophobic modifications could be selectively transported into lymphocytes via a novel mechanism distinct from previously characterized processes . This finding underscores the importance of transport mechanisms in determining the biological activity of amino acid derivatives.

- Antimicrobial Activity Assessment : A structure–activity relationship study revealed that N-methylation at various positions affects antimicrobial efficacy negatively, indicating that while modifications can enhance certain properties, they may also diminish others .

Propiedades

IUPAC Name |

4-methyl-2-(methylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)4-6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJODGRWDFZVTKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001321073 | |

| Record name | 4-methyl-2-(methylamino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2566-33-8 | |

| Record name | N-Methylleucine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-methyl-2-(methylamino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLLEUCINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDA2WC7NY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of (S)-4-Methyl-2-(methylamino)pentanoic acid [4,4-bis(4-fluorophenyl)butyl]amide hydrochloride in managing pain?

A1: The research indicates that (S)-4-Methyl-2-(methylamino)pentanoic acid [4,4-bis(4-fluorophenyl)butyl]amide hydrochloride functions as a calcium channel antagonist [, ]. While the specific calcium channels targeted are not explicitly mentioned in the abstracts, this mechanism suggests the compound likely inhibits the influx of calcium ions into cells. This inhibition can subsequently reduce neuronal excitability and neurotransmitter release, ultimately contributing to its efficacy in various animal models of pain.

Q2: What evidence supports the claim that (S)-4-Methyl-2-(methylamino)pentanoic acid [4,4-bis(4-fluorophenyl)butyl]amide hydrochloride is efficacious in treating pain?

A2: The research papers mention that this compound demonstrates efficacy in several animal models of pain [, ]. Unfortunately, the abstracts do not provide details about the specific animal models used or the types of pain studied. Further investigation into the full text of the articles is necessary to understand the specific pain conditions where this compound shows promise.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.